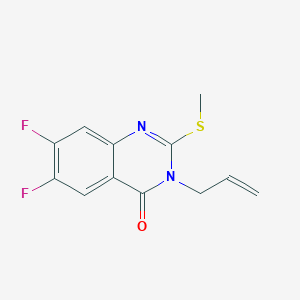

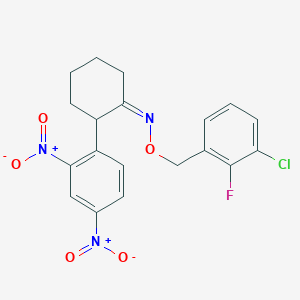

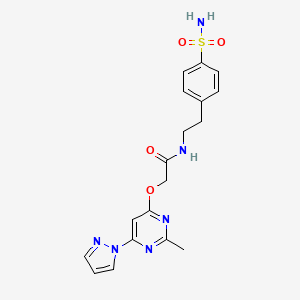

![molecular formula C13H15NO5 B3008081 3-Hydroxy-4-[2-(oxolan-2-yl)acetamido]benzoic acid CAS No. 1478726-73-6](/img/structure/B3008081.png)

3-Hydroxy-4-[2-(oxolan-2-yl)acetamido]benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of benzoic acid derivatives is well-documented in the literature. For instance, the synthesis of 2-hydroxy-4-methyl benzoic acid involves the use of acetone and ethyl formate to synthesize formyl acetone, followed by a reaction with acetoacetic ester . Similarly, novel 3-acetamido-4-methyl benzoic acid derivatives have been synthesized based on a virtual high-throughput screening (vHTS) hit, indicating a method for introducing substituents at the acetamido position . These methods could potentially be adapted to synthesize the compound by incorporating the appropriate oxolane moiety during the synthesis.

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives can be characterized using various spectroscopic techniques. For example, azo-benzoic acids have been characterized using NMR, UV-VIS, and IR spectroscopy . The molecular structures and geometries of these compounds can be optimized using computational methods such as density functional theory (DFT) . These techniques could be applied to determine the molecular structure of 3-Hydroxy-4-[2-(oxolan-2-yl)acetamido]benzoic acid and to confirm the presence of the hydroxy and acetamido substituents, as well as the oxolane ring.

Chemical Reactions Analysis

Benzoic acid derivatives can undergo a variety of chemical reactions. For example, they can participate in acid-base dissociation and azo-hydrazone tautomerism . The hydroxy group in the 3-position could be involved in intramolecular or intermolecular hydrogen bonding, affecting the compound's reactivity and interaction with other molecules . The acetamido group could also be reactive, potentially participating in nucleophilic substitution reactions, especially if the oxolane ring increases the electrophilic character of the carbonyl carbon.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives are influenced by their functional groups. Hydroxamic acids, for example, play a significant role in plant defense and have been studied for their biological activity . The presence of a hydroxy group and an acetamido group in the compound of interest suggests that it could have similar biological activities or could be used in the synthesis of pharmaceuticals . The oxolane ring could also impart unique solubility or reactivity characteristics to the compound.

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

3-Hydroxy benzoic acid derivatives, including those similar to 3-Hydroxy-4-[2-(oxolan-2-yl)acetamido]benzoic acid, have been studied for their potential antibacterial activities. For instance, Satpute, Gangan, and Shastri (2018) synthesized a novel ester/hybrid derivative of 3-Hydroxy benzoic acid and tested it for antibacterial activity, suggesting its potential as a chemotherapeutic agent (Satpute, Gangan, & Shastri, 2018).

Protein Tyrosine Phosphatase Inhibition

Rakse et al. (2013) designed and synthesized derivatives of 3-acetamido-4-methyl benzoic acid, showing inhibitory activity against protein tyrosine phosphatase 1B (PTP1B). This indicates the potential of similar compounds in the regulation of enzymes critical to cellular signaling (Rakse et al., 2013).

Antioxidant and Reactive Oxygen Species Detection

Compounds related to 3-Hydroxy-4-[2-(oxolan-2-yl)acetamido]benzoic acid have been used in the development of novel fluorescence probes for detecting reactive oxygen species (ROS). Setsukinai et al. (2003) synthesized compounds that selectively detect highly reactive oxygen species and distinguish specific species, useful in biological and chemical applications (Setsukinai et al., 2003).

Synthesis and Structural Studies

Various structural and synthetic studies have been conducted on similar benzoic acid derivatives. For example, Lang, Lang-Fugmann, and Steglich (2003) discussed the synthesis of 4-Hydroxy[1-13C]Benzoic Acid, providing insights into the structural characteristics of such compounds (Lang, Lang-Fugmann, & Steglich, 2003).

Gas Sensing Properties

The derivative (E)-4-hydroxy-3-((quinolin-8-ylimino)methyl)benzoic acid was synthesized by Rad et al. (2016) and employed in metal complexes demonstrating gas sensing properties. This suggests the potential application of similar compounds in the development of sensors (Rad et al., 2016).

Eigenschaften

IUPAC Name |

3-hydroxy-4-[[2-(oxolan-2-yl)acetyl]amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO5/c15-11-6-8(13(17)18)3-4-10(11)14-12(16)7-9-2-1-5-19-9/h3-4,6,9,15H,1-2,5,7H2,(H,14,16)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRIFMBGKJKSYCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CC(=O)NC2=C(C=C(C=C2)C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxy-4-[2-(oxolan-2-yl)acetamido]benzoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

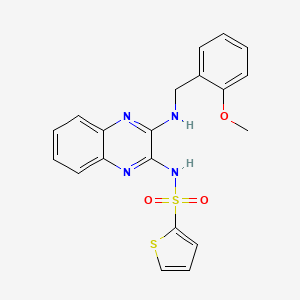

![4,6-Dimethyl-2-[(4-toluidinocarbonyl)amino]nicotinamide](/img/structure/B3008007.png)

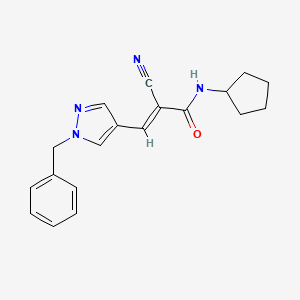

![4-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B3008008.png)

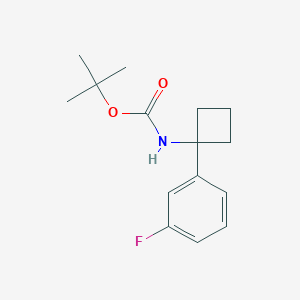

![2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B3008012.png)

![5-((4-Bromophenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3008013.png)

![N-({[(4-chlorobenzyl)oxy]imino}methyl)-2-(4-chlorophenoxy)-4-methoxynicotinamide](/img/structure/B3008021.png)